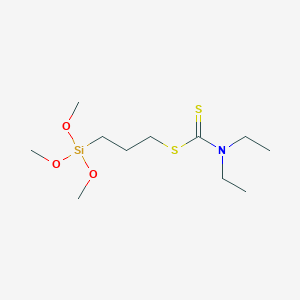
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid is a complex organic compound with the molecular formula C22H38O4 It is characterized by the presence of ethenyl and dimethyl groups along with a long carbon chain and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethenyl and dimethyl groups. Common synthetic routes include:
Alkylation Reactions: Introduction of alkyl groups to form the desired carbon chain.
Oxidation Reactions: Conversion of intermediate compounds to carboxylic acids.
Vinylation Reactions: Introduction of the ethenyl group through reactions with vinyl halides or vinyl ethers.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, such as aldehydes or ketones.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing metabolic pathways.
Interaction with Receptors: Affecting signal transduction and cellular responses.
Chemical Modifications: Undergoing chemical transformations that alter its activity and function.
Comparison with Similar Compounds
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid can be compared with other similar compounds, such as:
11-Ethenyl-5,14-dimethyloctadec-8-enoic acid: Lacks one carboxylic acid group, leading to different chemical properties and reactivity.
5,14-Dimethyloctadec-8-enedioic acid: Lacks the ethenyl group, affecting its chemical behavior and applications.
11-Ethenyl-5-methyloctadec-8-enedioic acid: Has one less methyl group, resulting in variations in its chemical and physical properties.
Properties
CAS No. |
188777-76-6 |
|---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
11-ethenyl-5,14-dimethyloctadec-8-enedioic acid |
InChI |
InChI=1S/C22H38O4/c1-4-20(17-16-19(3)12-9-15-22(25)26)13-7-5-6-10-18(2)11-8-14-21(23)24/h4-5,7,18-20H,1,6,8-17H2,2-3H3,(H,23,24)(H,25,26) |
InChI Key |
LUKGXQJRYVIIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)CCC=CCC(CCC(C)CCCC(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)


![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)
![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)

